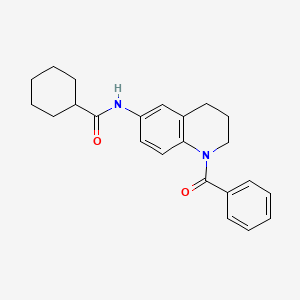

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core linked to a 1-benzoyl-substituted tetrahydroquinoline moiety.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h2,5-6,10-11,13-14,16-17H,1,3-4,7-9,12,15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOWHPYYXZPFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline using hydrogenation techniques. The benzoyl group is then introduced through a benzoylation reaction, and the cyclohexanecarboxamide moiety is added through an amide coupling reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced tetrahydroquinoline derivatives.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its quinoline core makes it a versatile intermediate in organic synthesis.

Biology: Quinoline derivatives are known for their antimicrobial properties, and this compound may be studied for its potential use as an antimicrobial agent.

Medicine: The compound's biological activity makes it a candidate for drug development. It may be investigated for its potential therapeutic effects in treating various diseases.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific application and target organism.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Crystallographic Data: No single-crystal structure is reported for the target compound, unlike H₂L₉, which exhibits intramolecular N–H···O hydrogen bonding forming a pseudo-six-membered ring .

- Biological Activity : Thiourea derivatives demonstrate antitumor and antifungal properties ; the target compound’s bioactivity remains unexplored but warrants investigation given its hybrid aromatic-flexible architecture.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a complex organic compound known for its structural features that include a benzoyl group and a tetrahydroquinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antifungal and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 392.49 g/mol. The structure features a benzamide core integrated with a tetrahydroquinoline ring, which enhances its interaction with biological targets.

Antifungal Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antifungal activity. For instance, one study demonstrated that certain N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides displayed excellent fungicidal activities against fungi such as Valsa mali and Sclerotinia sclerotiorum . The compound this compound is hypothesized to have similar properties due to its structural similarities.

Table 1: Antifungal Activity of Related Compounds

| Compound Name | EC50 (mg/L) | Fungi Tested |

|---|---|---|

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide | 3.44 | Valsa mali |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide | 2.63 | Sclerotinia sclerotiorum |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamide | TBD | TBD |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of specific enzymes and interference with cellular signaling pathways. The presence of both the benzoyl and cyclohexanecarboxamide groups may enhance its ability to bind to target proteins or enzymes involved in fungal cell wall synthesis or cancer cell proliferation.

Case Studies

A notable study focused on the synthesis and biological evaluation of various tetrahydroquinoline derivatives highlighted the importance of substituent positioning on biological activity. The study found that modifications to the benzoyl group significantly impacted fungicidal efficacy and suggested further exploration into structure-activity relationships (SAR) for optimizing these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine with cyclohexanecarbonyl chloride. A base like triethylamine is used to deprotonate the amine, facilitating nucleophilic acyl substitution. Reactions are conducted in anhydrous dichloromethane under reflux (40–50°C) to enhance yield and purity. Monitoring via TLC or HPLC ensures intermediate formation. Post-reaction, purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, including bond angles and torsional strain. Complementary techniques:

- NMR : and spectra confirm substituent positions (e.g., benzoyl vs. cyclohexane groups).

- FT-IR : Identifies carbonyl stretches (~1650–1700 cm) and amide N–H bonds (~3300 cm) .

Q. What physicochemical properties are critical for its solubility and stability in biological assays?

- Methodological Answer :

- LogP : Predicted via HPLC retention times or computational tools (e.g., ChemAxon) to assess lipophilicity.

- Solubility : Tested in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) using nephelometry.

- Stability : Incubate at 37°C in serum-containing media; monitor degradation via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like N-acylation byproducts?

- Methodological Answer : Use Design of Experiments (DoE) to optimize:

- Temperature : Lower temps (0–25°C) reduce competing reactions.

- Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation.

- Solvent : Switch to THF for better amine solubility.

- Quantify byproducts via LC-MS and adjust stoichiometry (amine:acyl chloride ≥1:1.2) .

Q. How to resolve contradictions in bioactivity data across cell lines or enzymatic assays?

- Methodological Answer :

- Dose-Response Curves : Test IC values in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa).

- Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding.

- Assay Conditions : Compare serum-free vs. serum-containing media; check for compound aggregation via dynamic light scattering .

Q. What in silico strategies predict binding modes and pharmacokinetic profiles?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases). Validate with MD simulations (GROMACS) assessing RMSD <2 Å.

- ADMET Prediction : SwissADME or QikProp computes bioavailability, CYP450 inhibition, and blood-brain barrier permeability .

Q. How do structural modifications (e.g., substituents on benzoyl/cyclohexane) alter bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl) or donating (-OCH) groups.

- Bioactivity Testing : Compare IC in enzyme inhibition assays (e.g., HDACs).

- Computational Analysis : Hammett plots correlate substituent effects with activity .

Q. What methodologies assess in vitro toxicity and metabolic pathways?

- Methodological Answer :

- Cytotoxicity : MTT/WST-1 assays in primary hepatocytes.

- Metabolite ID : Incubate with liver microsomes; analyze via UPLC-QTOF-MS.

- Reactive Metabolites : Trapping studies with glutathione or KCN .

Q. How to analyze conformational flexibility of the tetrahydroquinoline ring in solution?

- Methodological Answer :

- NMR NOE : Detect through-space interactions to map ring puckering.

- DFT Calculations : Gaussian09 optimizes geometries at B3LYP/6-31G* level.

- X-ray : Compare solid-state vs. solution conformers .

Notes

- Structural Complexity : The benzoyl and tetrahydroquinoline moieties confer rigidity, while the cyclohexane group enhances lipophilicity, impacting membrane permeability .

- Software Tools : SHELX for crystallography, AutoDock for docking, and GROMACS for dynamics are industry standards .

- Validation : Always cross-validate computational predictions with experimental assays to address model limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.